![molecular formula C21H42O7 B14404614 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane CAS No. 83585-75-5](/img/structure/B14404614.png)
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is a chemical compound with the molecular formula C21H42O7. It is known for its unique structure, which includes a hexaoxacyclooctadecane ring with an octyloxy methyl group attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of 1,4,7,10,13,16-hexaoxacyclooctadecane with an octyloxy methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octyl bromide and sodium hydride, which facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. Its unique structure allows it to fit into specific binding sites, influencing biochemical processes .
類似化合物との比較
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Lacks the octyloxy methyl group, making it less hydrophobic.
2-[(Butyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane: Similar structure but with a shorter alkyl chain, affecting its physical properties and reactivity.
Uniqueness
2-[(Octyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its longer alkyl chain, which enhances its hydrophobicity and influences its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and binding characteristics .
特性
CAS番号 |
83585-75-5 |
|---|---|
分子式 |
C21H42O7 |
分子量 |
406.6 g/mol |
IUPAC名 |
2-(octoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C21H42O7/c1-2-3-4-5-6-7-8-26-19-21-20-27-16-15-24-12-11-22-9-10-23-13-14-25-17-18-28-21/h21H,2-20H2,1H3 |
InChIキー |
PKRKQTFGVXPTBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCC1COCCOCCOCCOCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
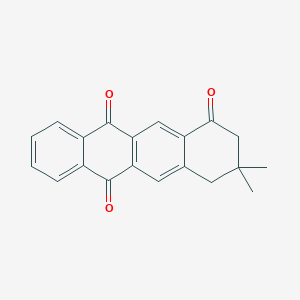
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
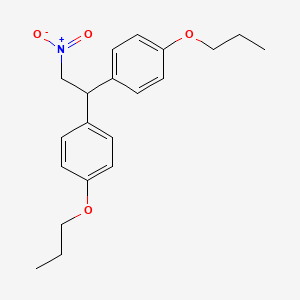
![4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline](/img/structure/B14404565.png)

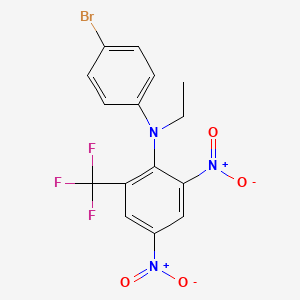
![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
![1H,3H-[1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazole](/img/structure/B14404582.png)
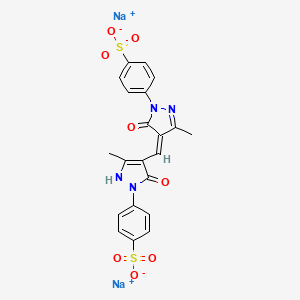
![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)

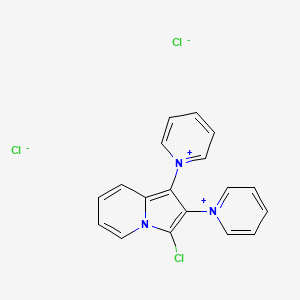
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)
